5-Bromo-8-methoxyimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
5-bromo-8-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7BrN2O/c1-12-6-2-3-7(9)11-5-4-10-8(6)11/h2-5H,1H3 |
InChI Key |
AZTBCFHFSHDIRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(N2C1=NC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 2-Amino-5-bromopyridine: Provides the bromine substituent at the 5-position of the pyridine ring.
- Monochloroacetaldehyde (40% aqueous solution): Used as the electrophilic aldehyde component to form the imidazo ring.
- Methoxy substitution: Typically introduced via methoxy-substituted pyridine or by post-synthetic modification.
Representative Synthetic Procedure
A patented method for synthesizing 6-bromoimidazo[1,2-a]pyridine (closely related to 5-bromo derivatives) involves the following steps, which can be adapted for 5-bromo-8-methoxy derivatives:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-Amino-5-bromopyridine + 40% monochloroacetaldehyde aqueous solution + alkali (e.g., sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine) | Stirred at 25–55 °C for 2–24 hours in solvent (ethanol, methanol, water) |
| 2 | Concentration of reaction mixture | Removal of solvent by rotary evaporation |
| 3 | Extraction with ethyl acetate and washing with water | Purification step |
| 4 | Drying over anhydrous sodium sulfate | Removal of residual water |
| 5 | Recrystallization from ethyl acetate/hexane (1:1) | Final purification to obtain high-purity product |
This method yields the brominated imidazo[1,2-a]pyridine core with high purity and good yields (typically 33–72%) depending on the alkali used and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Radical reactions: These reactions are facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace the bromine atom.
Oxidizing agents: Used in oxidation reactions to modify the compound.
Reducing agents: Used in reduction reactions to alter the structure.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have enhanced biological activities and different chemical properties .
Scientific Research Applications
Antimycobacterial Activity
One of the most notable applications of 5-bromo-8-methoxyimidazo[1,2-a]pyridine is its efficacy against tuberculosis. Research has demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit promising antimycobacterial properties. For instance, a study highlighted the synthesis of various imidazo[1,2-a]pyridine derivatives which showed moderate to good antituberculosis activity with minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL against Mycobacterium tuberculosis .
Anticancer Properties
Imidazo[1,2-a]pyridines, including this compound, have been investigated for their potential as anticancer agents. Several studies have reported that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications on the imidazo[1,2-a]pyridine scaffold can enhance their anticancer activity .
Antiviral and Antibacterial Activities
The broad-spectrum biological activities of imidazo[1,2-a]pyridines extend to antiviral and antibacterial effects. Compounds in this class have shown effectiveness against several viral strains and bacterial pathogens. For example, specific derivatives have been identified as potential candidates for treating viral infections and bacterial diseases due to their ability to disrupt critical biological processes in pathogens .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions that can include metal-catalyzed processes or straightforward condensation reactions using readily available precursors . The chemical structure allows for various substitutions that can be optimized for enhanced biological activity.
Case Study 1: Antitubercular Activity
A series of substituted imidazo[1,2-a]pyridines were synthesized and tested for their antitubercular activity. Among them, certain derivatives exhibited significant potency against drug-resistant strains of Mycobacterium tuberculosis, highlighting the therapeutic potential of this compound class in combating tuberculosis .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound derivatives could inhibit the growth of several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. These findings suggest a viable path for developing new anticancer therapies based on this scaffold .
Mechanism of Action
The mechanism of action of 5-Bromo-8-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation . The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the imidazo[1,2-a]pyridine ring critically influence physicochemical and biological properties. Key comparisons include:
- Methoxy vs. Amino Groups: The 8-methoxy group in the target compound improves aqueous solubility compared to the 8-amino group in 6-bromo-8-aminoimidazo[1,2-a]pyridine. However, the amino group enables stronger hydrogen bonding, critical for kinase inhibition .
- Bromine Position : Bromine at position 5 (target compound) vs. 6 or 8 alters steric and electronic profiles, affecting reactivity in Suzuki-Miyaura couplings .
Physicochemical and Pharmacokinetic Considerations
- Solubility : Methoxy groups generally improve aqueous solubility compared to halogens or nitro groups. For example, this compound is expected to have better solubility than 3-nitro analogs .
- logP Values : Bromine increases lipophilicity, but methoxy counterbalances this effect. Predicted logP for the target compound is ~2.5, lower than 8-bromo-6-chloro derivatives (~3.2) .
Biological Activity
5-Bromo-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and potential neuroprotective effects, supported by various research findings.
Structural Characteristics
The compound features:
- Bromine atom at the 5-position
- Methoxy group at the 8-position
- Imidazo[1,2-a]pyridine ring system
These structural elements contribute to its unique chemical properties and biological interactions.
1. Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains:
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| IPA-6 | 0.05 µg/mL | Mycobacterium tuberculosis H37Rv |
| IPA-9 | 0.4 µg/mL | Mycobacterium tuberculosis H37Rv |
| IPS-1 | 0.4 µg/mL | Mycobacterium tuberculosis H37Rv |
These findings suggest that this compound may possess similar or enhanced antimicrobial efficacy due to its structural features .
2. Anticancer Properties
Imidazo[1,2-a]pyridine derivatives are also being studied for their anticancer potential. Research has demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Mechanism of Action : The bromine atom can enhance binding affinity to target proteins involved in cancer cell proliferation.
A study reported that certain derivatives exhibited potent activity against multiple cancer cell lines with IC50 values in the nanomolar range, indicating strong anticancer potential .
3. Neuroprotective Effects
Emerging evidence suggests that imidazo[1,2-a]pyridine derivatives may have neuroprotective effects. For example:
- They are being investigated as potential inhibitors of β-amyloid formation, which is crucial in Alzheimer's disease pathology.
- Compounds from this class have shown promise in modulating GABAergic activity, which could be beneficial in treating anxiety and other neurological disorders .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Antimycobacterial Activity : A series of imidazo[1,2-a]pyridine sulfonamides were synthesized and tested against Mycobacterium tuberculosis, showing promising results with MIC values as low as 0.05 µg/mL .
- Cancer Cell Line Evaluation : Various derivatives were evaluated against cancer cell lines such as HeLa and MCF-7, demonstrating significant cytotoxicity and potential for further development into therapeutic agents .
The biological activity of this compound is attributed to several mechanisms:
- Halogen Bonding : The presence of bromine enhances interactions with biological targets.
- Hydrogen Bonding and π-π Stacking : These interactions facilitate binding to nucleic acids and proteins.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Bromo-8-methoxyimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
- Answer : Two primary synthetic strategies are documented:
- Palladium-catalyzed cyanation : Starting from brominated pyridine precursors, a palladium-catalyzed reaction with zinc cyanide introduces the nitrile group, followed by hydrolysis to the carboxylic acid. Catalytic hydrogenation and cyclization with chloroacetaldehyde are critical steps, requiring precise control of temperature (room temperature for nucleophilic substitution) and catalyst loading (e.g., Pd(PPh₃)₄) to avoid side reactions .
- Microwave-assisted cyclization : Microwave irradiation significantly reduces reaction times (e.g., from hours to minutes) for cyclization steps, improving yields by minimizing thermal degradation. Solvent choice (e.g., ethanol or DMF) and stoichiometric ratios of reagents (e.g., NaHCO₃) are key variables .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound derivatives?
- Answer :
- X-ray crystallography : Provides unambiguous confirmation of molecular conformation and substituent positioning, particularly for bromine and methoxy groups, which exhibit distinct electron density profiles .
- NMR spectroscopy : ¹H and ¹³C NMR resolve aromatic proton environments (e.g., coupling constants for pyridine ring protons) and confirm methoxy group integration. 2D techniques (COSY, NOESY) clarify spatial arrangements .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, especially for bromine isotope signatures .
Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives, and how does bromo-methoxy substitution influence bioactivity?
- Answer : The core scaffold exhibits anxiolytic, antiviral, and anti-inflammatory properties. Bromine at the 5-position enhances electrophilicity, facilitating interactions with biological nucleophiles (e.g., cysteine residues in enzymes), while the 8-methoxy group improves metabolic stability by reducing oxidative degradation. Structure-activity relationship (SAR) studies suggest that these substitutions optimize binding to targets like mGlu5 receptors and cyclin-dependent kinases .
Advanced Research Questions
Q. How can researchers optimize microwave-assisted synthesis protocols for this compound to minimize by-product formation?
- Answer :
- Parameter screening : Use design of experiments (DoE) to test combinations of microwave power (100–300 W), irradiation time (5–30 min), and solvent polarity (e.g., ethanol vs. acetonitrile). Lower polarity solvents reduce side reactions like polymerization .
- In-line monitoring : Real-time FTIR or Raman spectroscopy detects intermediate formation, enabling rapid adjustment of reaction conditions .
- Purification strategies : Combine column chromatography with recrystallization (e.g., using ethyl acetate/hexane) to isolate high-purity products (>95%) .
Q. In cases where biological assay data for this compound derivatives contradict computational predictions, what strategies can resolve these discrepancies?
- Answer :
- Re-evaluate docking models : Ensure force fields (e.g., AMBER or CHARMM) account for halogen bonding and methoxy group torsional flexibility. Molecular dynamics simulations may reveal conformational changes missed in static docking .
- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics or surface plasmon resonance (SPR) for kinetic profiling. These methods can confirm whether off-target interactions or solubility issues (e.g., aggregation) skew assay results .
Q. What strategies are effective for introducing diverse functional groups at the 5-bromo position of imidazo[1,2-a]pyridine while maintaining ring stability?
- Answer :
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids replaces bromine with aryl/heteroaryl groups. Use Pd(OAc)₂/XPhos catalysts in THF/water at 80°C for optimal efficiency .
- Nucleophilic substitution : Replace bromine with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF). Steric hindrance from the methoxy group may require elevated temperatures (100–120°C) .
- Protecting group strategies : Temporarily protect the methoxy group as a MEM ether during functionalization to prevent demethylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
